molecular formula C19H23N3O4 B2466455 2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide CAS No. 2034316-99-7

2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide

Cat. No.: B2466455
CAS No.: 2034316-99-7
M. Wt: 357.41
InChI Key: XSOGBYOFWHEZAF-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyethoxy group, a morpholinophenyl group, and an isonicotinamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

    Introduction of the methoxyethoxy group: This step involves the reaction of the intermediate with 2-methoxyethanol in the presence of a suitable catalyst.

    Attachment of the morpholinophenyl group: The final step involves coupling the intermediate with 4-morpholinophenylamine under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethoxy)-N-(4-piperidinophenyl)isonicotinamide: This compound has a similar structure but contains a piperidine ring instead of a morpholine ring.

    2-(2-ethoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide: This compound differs by having an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness

2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-Methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Isonicotinamide moiety, which is known for its pharmacological properties.
  • Morpholine ring , contributing to its interaction with various biological targets.
  • Methoxyethoxy group , enhancing solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the realms of antimicrobial and anticancer properties. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, similar to other nicotinamide derivatives .
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating potential pathways for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Its morpholine component may allow it to bind to various receptors, influencing signaling pathways critical for cell proliferation and survival .
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
Enzyme InteractionModulation of metabolic enzyme activity

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound reduced the proliferation of breast cancer cell lines by inducing apoptosis. The mechanism was linked to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer drug candidate.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile suggests good absorption due to the methoxyethoxy group, which enhances lipophilicity. Studies indicate that the compound has favorable distribution characteristics in tissues, although further research is needed to fully understand its metabolism and excretion pathways.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(4-morpholin-4-ylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-12-13-26-18-14-15(6-7-20-18)19(23)21-16-2-4-17(5-3-16)22-8-10-25-11-9-22/h2-7,14H,8-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOGBYOFWHEZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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